molecular formula C13H11F3N4O3S B2677970 N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide CAS No. 904270-95-7

N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2677970
CAS No.: 904270-95-7
M. Wt: 360.31
InChI Key: KJNRIPWCWOXERM-UHFFFAOYSA-N
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Description

“N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains several functional groups, including an amide group (-CONH2), a trifluoromethyl group (-CF3), and a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The 1,3,4-oxadiazole ring is a planar, aromatic ring, which contributes to the stability of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The amide group could participate in condensation reactions, and the trifluoromethyl group could undergo reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar amide group could enhance the solubility of the compound in polar solvents .

Scientific Research Applications

Crystal Structure and Biological Studies

  • A study on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, structurally related to the query compound, has been conducted. These compounds have been characterized by spectral studies and single crystal X-ray diffraction, revealing their crystal structures. Furthermore, the biological activities, including antioxidant and antibacterial activities against Staphylococcus aureus, of these derivatives have been evaluated, indicating potential applications in developing antimicrobial and antioxidant agents (Karanth et al., 2019).

Synthesis and Characterization of Derivatives

  • Research on the synthesis of thiadiazolobenzamide and its Ni and Pd complexes has been reported. This study highlights the chemical reactivity and potential for creating new compounds with possible applications in catalysis and material science (Adhami et al., 2012).

Antimicrobial Activities of Novel Derivatives

  • Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit significant antibacterial and antifungal properties, suggesting their potential in developing new antimicrobial agents (Mange et al., 2013).

Enzyme Inhibition Studies

  • A series of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide were synthesized and evaluated for their enzyme inhibition activities against butyrylcholinesterase, acetylcholinesterase, and lipoxygenase. These studies provide insights into the potential therapeutic applications of such derivatives in treating diseases related to enzyme malfunction (Siddiqui et al., 2013).

Photoinduced Molecular Rearrangements

  • The photochemistry of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles has been explored, leading to the synthesis of 1,2,4-thiadiazoles. This study provides valuable information on the photoinduced reactions of oxadiazoles, which could be useful in designing photoresponsive materials (Vivona et al., 1997).

Future Directions

The 1,3,4-oxadiazole ring is a structural motif found in many biologically active compounds, and there is ongoing research into the synthesis and applications of these compounds . This compound, with its combination of functional groups, could be a candidate for further study in medicinal chemistry.

Properties

IUPAC Name

N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O3S/c14-13(15,16)8-3-1-2-7(4-8)11(22)18-5-10-19-20-12(23-10)24-6-9(17)21/h1-4H,5-6H2,(H2,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNRIPWCWOXERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=C(O2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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